Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-

Overview

Description

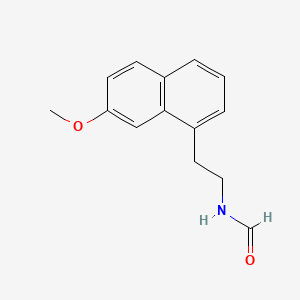

Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a chemical compound that belongs to the class of formamides. Formamides are amides derived from formic acid and are known for their diverse applications in organic synthesis and industrial processes. This particular compound features a naphthalene ring substituted with a methoxy group and an ethyl chain, which is further connected to a formamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- typically involves the reaction of 7-methoxy-1-naphthaldehyde with ethylamine to form the corresponding imine, which is then reduced to the amine. The final step involves the formylation of the amine using formic acid or a formylating agent such as ethyl formate under acidic conditions .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfonated rice husk ash (RHA-SO3H) can be employed to promote the formylation reaction efficiently .

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The formamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products Formed

Oxidation: 2-(7-hydroxy-1-naphthalenyl)ethyl formamide.

Reduction: 2-(7-methoxy-1-naphthalenyl)ethylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets. The methoxy-naphthalene moiety can intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, the formamide group can form hydrogen bonds with biological macromolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

N-(2-(7-methoxy-1-naphthalenyl)ethyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.

N-(2-(7-hydroxy-1-naphthalenyl)ethyl)formamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is unique due to its specific combination of a methoxy-naphthalene moiety and a formamide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a compound of significant interest in the fields of chemistry and biology. Its unique structure, featuring a methoxy-naphthalene moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- can be represented by the following chemical structure:

This compound is characterized by:

- A methoxy group (-OCH₃) attached to a naphthalene ring.

- An ethyl chain connecting to the formamide functional group.

The biological activity of Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is hypothesized to involve several mechanisms:

- DNA Intercalation : The methoxy-naphthalene moiety may intercalate into DNA, disrupting replication and transcription processes.

- Hydrogen Bonding : The formamide group can form hydrogen bonds with biological macromolecules, potentially altering their function and stability.

Antimicrobial Properties

Research indicates that compounds similar to Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- exhibit antimicrobial properties. The presence of the methoxy group enhances the interaction with microbial membranes, leading to increased permeability and cell death.

Anticancer Activity

Studies have demonstrated that derivatives of this compound show promising anticancer activities. For instance:

- Cell Proliferation Inhibition : In vitro assays have shown that related compounds can inhibit cell proliferation in various cancer cell lines with IC₅₀ values below 40 nM .

- Microtubule Targeting : Compounds similar in structure have been identified as microtubule-targeting agents, which are crucial for disrupting cancer cell division .

Study 1: Antiproliferative Effects

A recent study evaluated the antiproliferative effects of various naphthalene derivatives, including Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-. The results indicated that this compound could significantly reduce cell viability in cancer cell lines such as MDA-MB-435. The observed IC₅₀ was approximately 19 nM, showcasing its potential as a therapeutic agent against breast cancer .

| Compound | IC₅₀ (nM) | Mechanism |

|---|---|---|

| Formamide derivative | 19 | Microtubule depolymerization |

| Control (Paclitaxel) | 15 | Microtubule stabilization |

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of methoxy-substituted naphthalene derivatives. The study found that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption caused by hydrophobic interactions .

Comparative Analysis with Similar Compounds

Properties

IUPAC Name |

N-[2-(7-methoxynaphthalen-1-yl)ethyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-17-13-6-5-11-3-2-4-12(14(11)9-13)7-8-15-10-16/h2-6,9-10H,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNVBLHBIPTPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2CCNC=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160494 | |

| Record name | Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138113-05-0 | |

| Record name | Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138113050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.